N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-sulfanylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2S2/c15-14(16,17)9-4-3-5-10(8-9)18-13(21)19-11-6-1-2-7-12(11)20/h1-8,20H,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFXLOXAPCWPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-mercaptophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 2-mercaptophenylamine with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-mercaptophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea involves the reaction of thiourea with appropriate phenolic derivatives. The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy. Structural studies have shown that the compound can form complexes with metal ions, particularly copper(II), which enhances its biological activity .
Antimicrobial Properties
Recent studies have demonstrated that copper complexes of thiourea derivatives exhibit strong antimicrobial activity. For instance, a copper complex formed with a related thiourea showed effectiveness against multiple strains of methicillin-resistant Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 2 µg/mL. This complex acted as a dual inhibitor of DNA gyrase and topoisomerase IV, indicating its potential as an antibiotic agent .
Antitumor Activity
The biological evaluation of this compound and its metal complexes has also revealed moderate antitumor activity against various cancer cell lines (e.g., SW480, SW620, and PC3). Notably, these compounds displayed low toxicity towards normal cells (HaCaT), suggesting a favorable therapeutic index for further development in cancer treatment .
Applications in Medicinal Chemistry
- Drug Development : The dual inhibitory action on bacterial enzymes positions this compound as a candidate for developing new antibiotics.
- Anticancer Agents : Its moderate antitumor activity opens avenues for exploring thiourea derivatives in cancer therapy.
Applications in Materials Science
Thioureas are known to act as ligands in coordination chemistry. The ability of this compound to form stable metal complexes can be exploited in:
- Catalysis : The compound can serve as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
- Sensor Development : Thiourea derivatives can be utilized in the development of sensors for detecting metal ions or environmental pollutants.
Case Study 1: Antimicrobial Activity
A study involving copper complexes derived from thioureas highlighted their superior antimicrobial properties compared to their parent compounds. The structural characteristics of these complexes were analyzed using X-ray absorption spectroscopy, revealing insights into their coordination modes and biological mechanisms .
Case Study 2: Antitumor Efficacy
Research on the antitumor effects of thiourea derivatives demonstrated that specific modifications to the thiourea structure could enhance cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. This finding emphasizes the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of N-(2-mercaptophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives are structurally diverse, with variations in substituents significantly influencing their physicochemical and biological properties. Below is a detailed comparison of the target compound with analogs:
Structural and Electronic Features
Planarity and Hydrogen Bonding :
Crystal Packing :
Physicochemical Properties
Biological Activity
N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is an organic compound with significant potential in biological applications. This article explores its synthesis, biological activity, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a thiourea backbone with a mercaptophenyl group and a trifluoromethylphenyl group. The synthesis typically involves the reaction of 2-mercaptophenylamine with 3-(trifluoromethyl)phenyl isothiocyanate, generally carried out in organic solvents like dichloromethane or ethanol under reflux conditions. The product is purified through recrystallization or column chromatography.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme functions.
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to permeate cell membranes, facilitating its biological effects .
Antimicrobial Activity
Research indicates that derivatives of thioureas, including this compound, exhibit significant antimicrobial properties. For example, complexes derived from similar compounds have shown high potency against methicillin-resistant Staphylococcus aureus (MIC = 2 µg/mL) and mycobacterial strains resistant to standard treatments like isoniazid .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Cu(II) Complex | 2 | Methicillin-resistant Staphylococcus aureus |
| Cu(II) Complex | 4 | Staphylococcus epidermidis |
| Cu(II) Complex | 8 | Mycobacterium tuberculosis strains |
Antitumor Activity
In vitro studies have demonstrated that certain complexes of thioureas exhibit weak to moderate antitumor activity against various cancer cell lines, such as SW480 (colon cancer), SW620 (metastatic colon cancer), and PC3 (prostate cancer). Notably, these compounds were non-toxic to normal human keratinocyte cells (HaCaT), indicating a selective cytotoxicity profile .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| SW480 | Varies | Primary colon cancer |
| SW620 | Varies | Metastatic colon cancer |
| PC3 | Varies | Metastatic prostate cancer |
| HaCaT | Non-toxic | Normal human keratinocytes |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiourea complexes, showing that those with halogen substitutions exhibited enhanced efficacy against resistant bacterial strains compared to their alkylphenyl counterparts. This highlights the importance of structural modifications in enhancing biological activity .
- Antitubercular Potential : Research indicated that specific complexes derived from thioureas demonstrated strong inhibitory effects on drug-resistant strains of Mycobacterium tuberculosis, outperforming traditional treatments like isoniazid by fourfold in some cases .
- Cytotoxicity Assessment : The MTT assay was employed to assess the cytotoxicity of these compounds against human carcinoma cell lines. Results indicated varying degrees of growth inhibition, supporting their potential as therapeutic agents while maintaining low toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic addition between an isothiocyanate and an amine. For example, 2-mercaptophenyl isothiocyanate can react with 3-(trifluoromethyl)aniline in tetrahydrofuran (THF) with triethylamine as a base. Reaction optimization includes controlling stoichiometry (1:1 molar ratio), temperature (room temperature to 60°C), and reaction time (1–3 hours). Post-synthesis purification via recrystallization (e.g., using chloroform/hexane) or column chromatography (petroleum ether/diethyl ether) ensures high purity .
Q. How is the structural characterization of this thiourea derivative performed, and what spectroscopic techniques are critical?
- Methodology :
- NMR : H and C NMR confirm the presence of aromatic protons (δ 6.8–8.2 ppm), thiourea NH signals (δ 9–11 ppm), and CF groups (δ 120–125 ppm in F NMR).
- IR : Stretching vibrations for C=S (∼1250–1350 cm) and N-H (∼3200–3400 cm) validate the thiourea backbone.
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing, hydrogen bonding (N–H⋯S/O), and disorder in substituents like CF groups .
Q. What are the common chemical reactions and stability considerations for this compound?
- Methodology :
- Oxidation : The mercapto (-SH) group oxidizes to disulfide bonds under mild conditions (HO, room temperature), requiring inert atmospheres (N) for stability.
- Coordination : The thiourea moiety binds transition metals (e.g., Cu, Pt) via sulfur and nitrogen donors, forming complexes characterized by UV-Vis and cyclic voltammetry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity (e.g., enzyme inhibition)?
- Methodology :
- Derivative synthesis : Introduce substituents (e.g., halogens, alkyl chains) to the phenyl or mercapto groups to modulate lipophilicity and electronic effects.
- Assays : Use in vitro enzyme inhibition assays (e.g., acetylcholinesterase or urease inhibition) with IC determination. Compare activity trends with computational docking (AutoDock Vina) to identify key binding interactions .
Q. What crystallographic challenges arise during refinement, and how are disordered atoms (e.g., CF groups) resolved?
- Methodology : In X-ray refinement (SHELXL), disordered CF groups are modeled with split positions (occupancy ratios ∼0.5:0.5) and isotropic displacement parameters. Hydrogen bonding networks (N–H⋯S) stabilize the thione tautomer, validated via Hirshfeld surface analysis. Twinning or high R factors require iterative refinement and validation with checkCIF .
Q. How do solvent and pH affect the compound’s coordination behavior with metal ions?
- Methodology :
- pH titration : Monitor metal-thiourea complex formation via UV-Vis spectroscopy across pH 2–12. For example, Cu complexes show ligand-to-metal charge transfer (LMCT) bands at ∼400 nm in DMSO.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize charged intermediates, while protic solvents (MeOH) may protonate the thiourea sulfur .
Q. How can computational methods predict the compound’s reactivity or metabolic pathways?
- Methodology :
- DFT calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites.
- ADMET prediction : Tools like SwissADME simulate metabolic stability, highlighting potential oxidation sites (e.g., sulfur atoms) .
Data Contradiction Resolution
Q. How can conflicting reports on biological activity (e.g., antibacterial vs. no activity) be reconciled?
- Methodology :
- Assay standardization : Re-test the compound under uniform conditions (e.g., MIC assays using E. coli ATCC 25922, 24-hour incubation).
- Purity validation : Confirm sample purity via HPLC (>98%) to exclude impurities as false positives/negatives.
- Structural analogs : Compare with derivatives (e.g., N-methyl variants) to isolate the role of the mercapto group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
